4-Chloro-2-(trifluoromethoxy)benzyl bromide
Description
Chemical Name: 4-Chloro-2-(trifluoromethoxy)benzyl bromide (synonyms: 3-Chloro-4-(trifluoromethoxy)benzyl bromide, 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene) CAS Number: 261763-18-2 Molecular Formula: C₈H₅BrClF₃O Molecular Weight: 290.48 g/mol Applications: Primarily used as an intermediate in medicinal chemistry, particularly in synthesizing benzamide derivatives (e.g., antitubercular agents) . The chloro and trifluoromethoxy substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. Safety: Classified as hazardous (H314), requiring strict handling protocols due to its corrosive nature .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOCXUYPQIXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethoxy)benzyl bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to specific biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzyl Bromides
2.1. 4-(Trifluoromethoxy)benzyl Bromide**
- CAS Number : 50824-05-0
- Molecular Formula : C₈H₆BrF₃O
- Molecular Weight : 255.03 g/mol
- Key Differences : Lacks the chloro substituent at the 2-position.
- Reactivity : Exhibits high reactivity in alkylation reactions, achieving yields up to 95% in antituberculosis drug synthesis (e.g., pretomanid derivatives) .
- Applications : Widely used in O-alkylation of imidazoles and nitroimidazooxazoles .
- Safety : Similar hazards (H314) due to benzyl bromide’s electrophilic nature .
2.2. 4-(Trifluoromethyl)benzyl Bromide**
- CAS Number : 402-49-3
- Molecular Formula : C₈H₆BrF₃
- Molecular Weight : 239.03 g/mol
- Key Differences : Replaces trifluoromethoxy with a trifluoromethyl group.
- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity but reduces steric hindrance compared to trifluoromethoxy.
- Applications : Intermediate in organic synthesis, particularly for ligands and polymers .
- Thermal Stability : Fluorine moieties improve thermal stability in poly(arylenemethylene)s .
2.3. 4-Chloro-3-(trifluoromethylthio)benzyl Bromide**
- CAS Number: Not explicitly provided (PubChem CID: 17750740)
- Molecular Formula : C₈H₅BrClF₃S
- Molecular Weight : 305.54 g/mol
- Key Differences : Substitutes trifluoromethoxy with trifluoromethylthio (SCF₃), introducing sulfur.
- Applications: Limited data, but likely used in specialty organosulfur chemistry.
2.4. 2-(Trifluoromethoxy)benzyl Bromide**
- CAS Number: Not explicitly provided
- Molecular Formula : C₈H₆BrF₃O
- Molecular Weight : 255.03 g/mol
- Key Differences : Trifluoromethoxy group at the 2-position instead of 3.
- Reactivity : Ortho-substitution may sterically hinder reactions compared to para-substituted analogs.
- Applications : Intermediate in synthesis of thioether derivatives (e.g., quinazoline-based sEH inhibitors) .
Comparative Data Table
Key Research Findings
- Electronic Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) but provides better thermal stability in polymers .
- Steric Considerations : Para-substituted analogs (e.g., 4-OCF₃) generally exhibit higher reactivity in alkylation due to reduced steric hindrance compared to ortho-substituted derivatives .
- Biological Activity : Chloro substitution enhances electrophilicity, making this compound a preferred intermediate in antitubercular drug synthesis .
Biological Activity
This compound is typically a colorless to light yellow liquid with a boiling point of approximately 82-84 °C at 10 mm Hg. The presence of both chlorine and trifluoromethoxy groups may enhance its reactivity, influencing interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
While direct studies on the biological activity of 4-Chloro-2-(trifluoromethoxy)benzyl bromide are scarce, research on structurally similar compounds provides insights into its potential pharmacological properties.
Similar Compounds and Their Activities
Research on related compounds suggests that halogenated benzyl derivatives can exhibit various biological activities, including antimicrobial and anticancer properties. For instance, derivatives of the trifluoromethoxybenzyl group have been studied for their effectiveness against Mycobacterium tuberculosis (Mtb) and cancer cell lines.
| Compound Name | Activity | Reference |
|---|---|---|
| PA-824 | Antitubercular activity against Mtb | |
| BPU | Anticancer activity in Jurkat, HeLa, and MCF-7 cells |
Antitubercular Activity
In a study involving derivatives of the 4-(trifluoromethoxy)benzylamino tail, compounds demonstrated significant antitubercular activity both in vitro and in animal models. The most notable findings included:
- Activity : Compounds exhibited an aerobic whole-cell activity with an IC50 value of 40 nM.
- Mechanism : The compounds were substrates for the deazaflavin-dependent nitroreductase (Ddn) from Mtb, which activates these pro-drugs through reductive processes .
Anticancer Properties
A recent investigation into a related compound (BPU) revealed promising anticancer properties:
- Cell Lines Tested : Jurkat, HeLa, and MCF-7.
- IC50 Values :
- Jurkat:
- HeLa:
- MCF-7:
The compound significantly inhibited cell proliferation and induced cell cycle arrest in the sub-G1 phase .
The biological activity of halogenated benzyl compounds often involves interactions with specific enzymes or receptors:
Preparation Methods
Process Overview
- Starting Material: 4-chloro-2-(trifluoromethoxy)benzene (or trifluoromethoxybenzene)
- Reagents: Paraformaldehyde (polymerized formaldehyde), hydrogen bromide (HBr) or sodium bromide (NaBr)
- Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), or protic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
- Solvents: Alcohols (e.g., methanol) or carboxylic acids (e.g., acetic acid)
- Temperature: Typically 20–90 °C (can range from 0 to 100 °C)
- Reaction Time: Several hours, depending on scale and conditions
Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution where the benzene ring is halomethylated at the position ortho or para to the trifluoromethoxy group, facilitated by the acid catalyst activating the formaldehyde and bromide source to generate the bromomethyl electrophile.
Advantages
- One-step synthesis of 4-chloro-2-(trifluoromethoxy)benzyl bromide with yields exceeding 60%
- Avoids use of expensive and sensitive catalysts like palladium
- Scalable for industrial production
- Uses commercially available starting materials
Work-up
After reaction completion, the mixture is typically quenched in ice water, followed by extraction with an organic solvent such as methyl tert-butyl ether. The organic phase is concentrated and the product purified by distillation or crystallization.
Multi-Step Synthesis via Reduction and Halogenation of Benzyl Alcohol Intermediates
An alternative but more complex method involves a four-step sequence starting from 4-methoxybenzoyl chloride:
- Chlorination: Conversion of 4-methoxybenzoyl chloride to 4-(trichloromethoxy)benzoyl chloride
- Fluorination: Treatment with hydrofluoric acid to yield 4-(trifluoromethoxy)benzoyl fluoride
- Reduction: Lithium aluminum hydride (LiAlH₄) reduction to 4-(trifluoromethoxy)benzyl alcohol
- Halogenation: Conversion of benzyl alcohol to benzyl bromide using hydrobromic acid or to benzyl chloride using thionyl chloride
This process is less favored industrially due to:
- The complexity and number of steps
- Handling of hazardous reagents like LiAlH₄ and hydrofluoric acid
- Lower overall efficiency and scalability
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Halomethylation | 4-chloro-2-(trifluoromethoxy)benzene | Paraformaldehyde, HBr or NaBr, ZnCl₂ or H₂SO₄ | 20–90 °C, alcohol or acid solvent | >60 | One-step, scalable, cost-effective | Requires acid catalyst control |
| Multi-step Reduction & Halogenation | 4-methoxybenzoyl chloride | LiAlH₄, hydrofluoric acid, HBr or SOCl₂ | Multiple steps, low temp for LiAlH₄ | Variable | Well-established chemistry | Multi-step, hazardous reagents |
| Photocatalytic Oxidation (intermediate) | Benzyl alcohol derivatives | TiO₂, visible light, molecular oxygen | Ambient to mild heating | N/A | Mild conditions | Not direct for benzyl bromide |
Q & A
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrClF₃O | Inferred |
| Boiling Point | ~185–190°C (estimated) | Analogous |
| Yield Optimization | 75–90% (via slow reagent addition) |
Basic: How should researchers characterize this compound for structural confirmation?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 308.9) .
- Refractive Index : ~1.544 (measured at 20°C) for analogous benzyl bromides .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to lachrymatory and corrosive properties .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .
Advanced: How can side reactions (e.g., cyclization) be minimized during alkylation using this reagent?
Methodological Answer:
- Controlled Addition : Add this compound dropwise over 2 hours to a stirred suspension of NaH in toluene/NMP at 0°C. This suppresses exothermic side reactions .
- Temperature Monitoring : Maintain reaction temperature below 10°C using an ice bath. Higher temperatures promote elimination or cyclization .
- Workup : Quench excess NaH with acetic acid/water (1:1) before extraction. Analyze crude mixtures via HPLC (e.g., 315 nm detection) to quantify impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
